Cas no 2172020-99-2 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-4-hydroxybenzoic acid)

3-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-4-hydroxybenzoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a hydroxyl group and a carboxylic acid moiety, enabling versatile incorporation into peptide backbones while offering additional functionalization sites. The Fmoc group ensures orthogonal protection compatibility in solid-phase peptide synthesis (SPPS), facilitating selective deprotection under mild basic conditions. This compound is particularly valuable for introducing hydroxy-substituted aromatic and aliphatic residues, enhancing peptide solubility and enabling post-synthetic modifications. Its high purity and stability make it suitable for demanding synthetic workflows, including the preparation of complex biomolecules and drug discovery intermediates.
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-4-hydroxybenzoic acid structure
2172020-99-2 structure
Product name:3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-4-hydroxybenzoic acid
CAS No:2172020-99-2
MF:C26H24N2O7
MW:476.477967262268
CID:6079268
PubChem ID:165581703

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-4-hydroxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-4-hydroxybenzoic acid
    • EN300-1535616
    • 3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]-4-hydroxybenzoic acid
    • 2172020-99-2
    • Inchi: 1S/C26H24N2O7/c29-16(12-24(31)28-22-11-15(25(32)33)9-10-23(22)30)13-27-26(34)35-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-11,16,21,29-30H,12-14H2,(H,27,34)(H,28,31)(H,32,33)
    • InChI Key: OFSMVNAWUNWJIC-UHFFFAOYSA-N
    • SMILES: O(C(NCC(CC(NC1C(=CC=C(C(=O)O)C=1)O)=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 476.15835111g/mol
  • Monoisotopic Mass: 476.15835111g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 740
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 145Ų

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-4-hydroxybenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1535616-2.5g
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]-4-hydroxybenzoic acid
2172020-99-2
2.5g
$6602.0 2023-06-05
Enamine
EN300-1535616-5.0g
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]-4-hydroxybenzoic acid
2172020-99-2
5g
$9769.0 2023-06-05
Enamine
EN300-1535616-0.25g
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]-4-hydroxybenzoic acid
2172020-99-2
0.25g
$3099.0 2023-06-05
Enamine
EN300-1535616-5000mg
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]-4-hydroxybenzoic acid
2172020-99-2
5000mg
$9769.0 2023-09-26
Enamine
EN300-1535616-10.0g
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]-4-hydroxybenzoic acid
2172020-99-2
10g
$14487.0 2023-06-05
Enamine
EN300-1535616-0.5g
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]-4-hydroxybenzoic acid
2172020-99-2
0.5g
$3233.0 2023-06-05
Enamine
EN300-1535616-100mg
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]-4-hydroxybenzoic acid
2172020-99-2
100mg
$2963.0 2023-09-26
Enamine
EN300-1535616-250mg
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]-4-hydroxybenzoic acid
2172020-99-2
250mg
$3099.0 2023-09-26
Enamine
EN300-1535616-0.05g
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]-4-hydroxybenzoic acid
2172020-99-2
0.05g
$2829.0 2023-06-05
Enamine
EN300-1535616-1.0g
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]-4-hydroxybenzoic acid
2172020-99-2
1g
$3368.0 2023-06-05

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-4-hydroxybenzoic acid Related Literature

Additional information on 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-4-hydroxybenzoic acid

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-4-hydroxybenzoic acid: A Comprehensive Overview

The compound with CAS No. 2172020-99-2, known as 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-4-hydroxybenzoic acid, is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals and materials science. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a hydroxyl group, and an amide linkage. The presence of these functional groups makes it a versatile building block for various chemical reactions and applications.

Recent studies have highlighted the importance of Fmoc groups in peptide synthesis, where they serve as excellent protecting agents for amino groups during solid-phase synthesis. The Fmoc group is particularly advantageous due to its stability under basic conditions and its ability to be easily removed under acidic conditions. This property has made it a cornerstone in the synthesis of complex peptides and proteins, which are critical in drug discovery and biotechnology.

In addition to its role in peptide synthesis, the compound exhibits interesting biological activity. Research has shown that the hydroxyl groups present in the molecule can participate in hydrogen bonding, which is essential for interactions with biological systems. This makes the compound a promising candidate for drug delivery systems, where precise control over molecular interactions is crucial.

The synthesis of this compound involves a multi-step process that requires meticulous control over reaction conditions. Key steps include the formation of the Fmoc group, the introduction of hydroxyl groups, and the final coupling reaction to form the amide bond. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields.

From a materials science perspective, this compound has shown potential as a precursor for advanced polymers and coatings. Its ability to form strong amide bonds allows for the creation of materials with tailored mechanical and thermal properties. Researchers are currently exploring its use in creating biocompatible polymers for medical applications, such as tissue engineering scaffolds and drug delivery vehicles.

In terms of environmental impact, this compound demonstrates good biodegradability under certain conditions, making it a more sustainable option compared to traditional synthetic polymers. Studies are ongoing to optimize its degradation pathways and enhance its eco-friendliness without compromising its functional properties.

The integration of computational chemistry tools has significantly accelerated the understanding of this compound's behavior at the molecular level. Advanced simulations have provided insights into its electronic structure, reactivity, and interaction dynamics with other molecules. These findings are paving the way for novel applications in sensing technologies and catalysis.

In conclusion, 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-4-hydroxybenzoic acid is a multifaceted compound with vast potential across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future innovations within pharmaceuticals, materials science, and environmental chemistry.

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